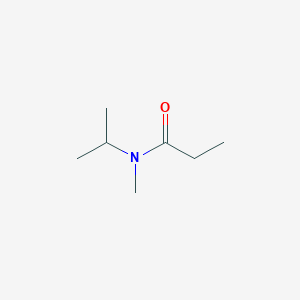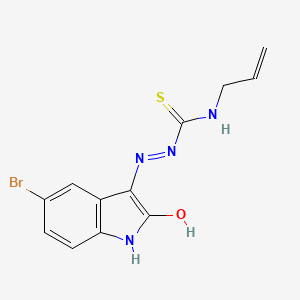![molecular formula C14H20Cl2N2O2 B2836478 2-chloro-N-[4-(morpholin-4-ylmethyl)phenyl]propanamide hydrochloride CAS No. 1803566-26-8](/img/structure/B2836478.png)
2-chloro-N-[4-(morpholin-4-ylmethyl)phenyl]propanamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-[4-(morpholin-4-ylmethyl)phenyl]propanamide hydrochloride is a chemical compound with the CAS Number: 1258652-36-6 . It has a molecular weight of 333.26 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular formula of the compound is C15H21ClN2O2.ClH . This indicates that the compound contains 15 carbon atoms, 21 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, 2 oxygen atoms, and an additional hydrogen chloride molecule .Physical and Chemical Properties Analysis
The compound is a powder at room temperature . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not specified in the available resources .Wissenschaftliche Forschungsanwendungen
Novel Neurokinin-1 Receptor Antagonists
A study introduces a water-soluble neurokinin-1 receptor antagonist with potential implications in treating emesis and depression. This compound exhibits high affinity and efficacy in pre-clinical tests, suggesting a similar chemical scaffold's potential utility in developing treatments for these conditions (Harrison et al., 2001).
Anticonvulsant Hybrid Compounds
Research on hybrid compounds combining features of known antiepileptic drugs shows promise in anticonvulsant activity. One study synthesized new compounds demonstrating broad-spectrum anticonvulsant effects in preclinical models, highlighting the potential for designing novel therapeutics based on morpholine derivatives (Kamiński et al., 2015).
Synthesis and Biological Activity
The synthesis and characterization of compounds with a morpholine component, such as 4-(2-Carboxyethyl)morpholin-4-ium chloride, demonstrate the versatility of morpholine derivatives in creating biologically active heterocyclic compounds. These compounds are essential intermediates for synthesizing other active molecules, indicating the broad applicability of morpholine derivatives in medicinal chemistry (Mazur, Pitucha, & Rzączyńska, 2007).
Antimicrobial and Anticancer Applications
Mannich base derivatives of morpholine, such as 2-(phenyl)-2-(morpholin-4-yl)-N-phenylacetamide, have been synthesized and evaluated for their antimicrobial activities. This research suggests the potential for developing new antimicrobial agents based on morpholine scaffolds (Idhayadhulla et al., 2014). Additionally, some morpholine derivatives have been studied for their anticancer activities, showing promise as therapeutic agents against various cancer types.
Antioxidant Properties
A study on hydrazone and thiosemicarbazide derivatives based on N-morpholinoacetic acid hydrazide demonstrated these compounds' antioxidant activities. This suggests a potential route for developing new antioxidants for therapeutic or industrial applications (Nurkenov et al., 2018).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary targets of 2-chloro-N-[4-(morpholin-4-ylmethyl)phenyl]propanamide hydrochloride are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
It is known that the morpholine ring structure in the compound can interact with various biological targets, influencing their activity .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, temperature, and more . .
Eigenschaften
IUPAC Name |
2-chloro-N-[4-(morpholin-4-ylmethyl)phenyl]propanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2.ClH/c1-11(15)14(18)16-13-4-2-12(3-5-13)10-17-6-8-19-9-7-17;/h2-5,11H,6-10H2,1H3,(H,16,18);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNUGVVTYLRKMLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)CN2CCOCC2)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[3-(4-Fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B2836396.png)
![2-chloro-6-fluoro-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2836399.png)
![1-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2836401.png)
![(E)-N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-3-thiophen-2-ylprop-2-enamide](/img/structure/B2836402.png)
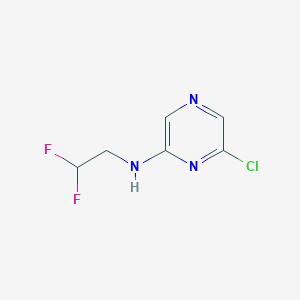
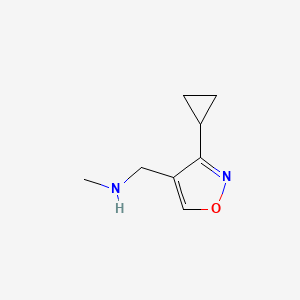
![N-(3-methylphenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2836407.png)
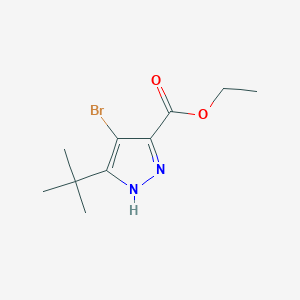
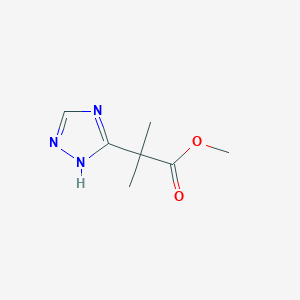
![1-Benzo[1,3]dioxol-5-ylmethyl-4-(thiophene-2-sulfonyl)-piperazine](/img/structure/B2836412.png)
![[(1S,3R)-3-Aminocyclopentyl]-piperidin-1-ylmethanone](/img/structure/B2836413.png)
